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Homodihydrocapsaicin - 20279-06-5

Homodihydrocapsaicin

Catalog Number: EVT-270996
CAS Number: 20279-06-5
Molecular Formula: C19H31NO3
Molecular Weight: 321.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Homodihydrocapsaicin is a member of methoxybenzenes and a member of phenols.
Homodihydrocapsaicin is a natural product found in Capsicum annuum, Phylica pubescens, and Capsicum annuum var. annuum with data available.
See also: Capsicum (part of); Paprika (part of); Habanero (part of) ... View More ...
Overview

Homodihydrocapsaicin is a capsaicinoid compound primarily found in chili peppers, particularly in the Naga Jolokia variety. It is a derivative of capsaicin, known for its pungent flavor and potential health benefits. This compound is recognized for its role in pain relief and as a possible anti-inflammatory agent.

Source

Homodihydrocapsaicin is predominantly sourced from Capsicum species, especially the Naga Jolokia pepper (Capsicum chinense), which is one of the hottest peppers known. The extraction and purification of homodihydrocapsaicin can be achieved through various chromatographic techniques, including high-performance liquid chromatography, which allows for the separation of capsaicinoids from plant extracts .

Classification

Homodihydrocapsaicin belongs to the class of compounds known as capsaicinoids, which are alkaloids responsible for the heat in chili peppers. It is structurally related to capsaicin but differs by having two hydrogen atoms added to its molecular structure, hence the prefix "homo" in its name.

Synthesis Analysis

Methods

The synthesis of homodihydrocapsaicin can be achieved through several methods, including:

  • Chemical Synthesis: This involves the modification of capsaicin via reduction reactions to introduce additional hydrogen atoms.
  • Biological Synthesis: Utilizing microbial fermentation processes that can produce capsaicinoids from precursor compounds found in chili peppers.

Technical Details

Chemical synthesis often employs reducing agents such as lithium aluminum hydride or catalytic hydrogenation under controlled conditions to ensure selective reduction without altering other functional groups present in the molecule. The yield and purity of homodihydrocapsaicin can be optimized through careful monitoring of reaction parameters such as temperature, pressure, and solvent choice.

Molecular Structure Analysis

Structure

The molecular formula for homodihydrocapsaicin is C18H27NO3, with a molecular weight of approximately 303.42 g/mol. The structure features a vanillyl moiety connected to an amide bond with a long hydrophobic tail.

Data

  • Molecular Weight: 303.42 g/mol
  • Molecular Formula: C18H27NO3
  • Structural Characteristics: Contains a phenolic group and an amide linkage, contributing to its biological activity.
Chemical Reactions Analysis

Reactions

Homodihydrocapsaicin can participate in various chemical reactions typical for amides and phenolic compounds:

  • Hydrolysis: Under acidic or basic conditions, homodihydrocapsaicin can hydrolyze to yield capsaicin and other breakdown products.
  • Oxidation: The phenolic hydroxyl group can undergo oxidation reactions, potentially leading to the formation of quinones or other reactive species.

Technical Details

Reactions involving homodihydrocapsaicin are typically monitored using chromatographic techniques to analyze product formation and reaction kinetics. High-performance liquid chromatography provides a reliable method for quantifying reactants and products during these transformations .

Mechanism of Action

Process

Homodihydrocapsaicin exerts its effects primarily through interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception and thermoregulation. Upon binding to TRPV1, it induces a sensation of heat or burning, leading to various physiological responses.

Data

Research indicates that homodihydrocapsaicin can modulate pain signaling pathways by desensitizing sensory neurons over time, potentially providing analgesic effects without causing damage to tissues. This mechanism has been investigated in various studies focusing on pain management and inflammation reduction.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Homodihydrocapsaicin typically appears as a colorless to pale yellow oil.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Homodihydrocapsaicin is relatively stable under normal storage conditions but may degrade when exposed to light or high temperatures.
  • pH Sensitivity: The compound exhibits stability across a range of pH levels but may undergo hydrolysis under extreme conditions.
Applications

Scientific Uses

Homodihydrocapsaicin has garnered attention for its potential applications in:

  • Pain Management: Due to its analgesic properties, it is being explored as an alternative treatment for chronic pain conditions.
  • Anti-inflammatory Research: Studies suggest that it may help reduce inflammation in various models, making it a candidate for therapeutic development.
  • Food Industry: As a natural flavoring agent, it contributes to the spiciness of food products and is used in various culinary applications.
Biosynthesis and Metabolic Pathways of Homodihydrocapsaicin in Capsicum Species

Enzymatic Mechanisms in Capsaicinoid Biosynthesis

Homodihydrocapsaicin (HDHC) is synthesized via the convergence of two primary metabolic pathways: the phenylpropanoid pathway (yielding the vanillylamine moiety) and the branched-chain fatty acid (BCFA) pathway (generating the 9-methyl-decanoic acid acyl chain). Key enzymatic steps include:

  • Condensation reaction: Catalyzed by capsaicin synthase (CS) or acyltransferase (AT), which joins vanillylamine and 9-methyl-decanoic acid-CoA to form HDHC [4] [6].
  • Fatty acid elongation: Enzymes like β-ketoacyl-ACP synthase (KAS) and acyl-ACP thioesterase (FAT) elongate valine-derived isobutyryl-CoA precursors into 9-methyl-decanoic acid [2] [9].
  • Decarboxylation and transamination: Branched-chain amino acid transferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH) convert valine to isobutyl-CoA, the primer for BCFA synthesis [6] [9].

Table 1: Key Enzymes in Homodihydrocapsaicin Biosynthesis

EnzymeFunctionPrecursor Origin
Capsaicin synthase (CS)Condenses vanillylamine & acyl-CoABoth pathways
β-Ketoacyl-ACP synthaseElongates fatty acid chain (C8→C10)Valine catabolism
Putative aminotransferase (pAMT)Converts vanillin to vanillylaminePhenylalanine
Acyl-ACP thioesteraseReleases free 9-methyl-decanoic acidBranched-chain pathway

Role of the Cinnamic Acid Pathway in Homodihydrocapsaicin Production

The cinnamic acid pathway channels phenylalanine toward HDHC’s vanillylamine moiety through four enzymatic stages:

  • Deamination: Phenylalanine ammonia-lyase (PAL) converts phenylalanine to trans-cinnamic acid [3] [5].
  • Hydroxylation: Cinnamate-4-hydroxylase (C4H) forms p-coumaric acid, followed by 3-hydroxylation to caffeic acid [5].
  • Methylation: Caffeic acid O-methyltransferase (COMT) methylates caffeic acid to ferulic acid [4] [7].
  • Amine formation: Ferulic acid undergoes β-oxidation to vanillin, then transamination by vanillylamine synthase (pAMT/VAMT) to yield vanillylamine [6] [9].

Critically, radioisotopic studies confirm valine as the primary precursor for HDHC’s branched 10-carbon acyl chain, distinguishing it from capsaicin (derived from leucine’s 9-methylnonanoic acid) [1] [6]. This specificity arises from substrate selectivity of ketoacyl-ACP synthases during fatty acid elongation.

Genetic and Epigenetic Regulation of Homodihydrocapsaicin Accumulation

HDHC biosynthesis is spatiotemporally regulated by:

  • Developmental genes: Expression peaks 20–40 days post-anthesis coinciding with placental maturation [2] [6]. RNA-Seq analyses confirm placenta-specific upregulation of Kas, pAMT, and AT genes [2].
  • The Pun1 locus: Encodes a putative acyltransferase essential for capsaicinoid synthesis. Non-functional pun1 alleles abolish HDHC production [7] [9].
  • Transcription factors: MYB31 binds promoters of BCAT, C4H, and COMT to activate phenylpropanoid and BCFA pathways. MYB31 silencing reduces HDHC by >80% [7] [9].
  • Epigenetic modifiers: DNA methylation in CCoAOMT (caffeoyl-CoA O-methyltransferase) promoters correlates with reduced HDHC in mild-pungency cultivars [4].

Table 2: Genes Regulating Homodihydrocapsaicin Biosynthesis

GeneLocus/IDFunctionEffect on HDHC
Pun1Chr 7Acyltransferase activityNull in mutants
MYB31Chr 1Transcriptional activator80% reduction
pAMTChr 10Vanillylamine synthesisBlocks synthesis
BCATChr 4Valine catabolism initiationReduces precursors

Spatial regulation is critical: HDHC synthesis occurs exclusively in the epidermal cells of the placenta (Fig. 1B–C) [6]. Highly pungent C. chinense cultivars (e.g., ‘Habanero’) exhibit ectopic expression in pericarp tissue, elevating total HDHC accumulation [6] [7]. Hybridization studies further show heterosis effects, with F1 hybrids exhibiting 65–72% higher expression of Kas and AT genes than parental lines [7].

Properties

CAS Number

20279-06-5

Product Name

Homodihydrocapsaicin

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyldecanamide

Molecular Formula

C19H31NO3

Molecular Weight

321.5 g/mol

InChI

InChI=1S/C19H31NO3/c1-15(2)9-7-5-4-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h11-13,15,21H,4-10,14H2,1-3H3,(H,20,22)

InChI Key

AKDLSISGGARWFP-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCC(NCC1=CC=C(O)C(OC)=C1)=O

Solubility

Soluble in DMSO

Synonyms

Homodihydrocapsaicin I; Homodihydrocapsaicin

Canonical SMILES

CC(C)CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

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